5-Chloro-1,7-naphthyridin-8-ol

GPCR antagonism mGlu5 receptor CNS drug discovery

Select 5-Chloro-1,7-naphthyridin-8-ol (CAS 67967-13-9) to secure a validated 1,7-naphthyridine core for kinase inhibitor and mGlu5 antagonist programs. The C5 chlorine atom provides an ideal balance of reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings—superior to fluoro analogs in oxidative addition while avoiding unwanted side reactions common with bromo/iodo variants. Procuring this specific regioisomer is critical; substitution with 1,5- or 1,6-naphthyridine analogs may lead to divergent pharmacological profiles and synthetic route failure. High melting point (345–347 °C) and crystalline nature facilitate scale-up handling.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 67967-13-9
Cat. No. B1601249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,7-naphthyridin-8-ol
CAS67967-13-9
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)NC=C2Cl)N=C1
InChIInChI=1S/C8H5ClN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12)
InChIKeyYWPHBCAINYKCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,7-naphthyridin-8-ol (CAS 67967-13-9): Chemical Profile and Core Scaffold for Kinase-Targeted Medicinal Chemistry


5-Chloro-1,7-naphthyridin-8-ol (CAS 67967-13-9; molecular formula C₈H₅ClN₂O; MW 180.59 g/mol) is a chlorinated heteroaromatic compound belonging to the 1,7-naphthyridin-8-one tautomeric class, possessing a chlorine substituent at the C5 position and a carbonyl/hydroxyl moiety at the C8 position . The 1,7-naphthyridine scaffold has been established as a privileged chemotype in kinase inhibitor development, with multiple clinical-stage and approved agents incorporating this core, including inhibitors targeting p38 MAP kinase, PIP4K2A, and CK2 [1]. The C5 chloro substituent serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while also modulating electronic properties and binding interactions in biological systems [2].

Why 5-Chloro-1,7-naphthyridin-8-ol Cannot Be Casually Substituted: Regioisomeric Specificity and Halogen-Dependent Reactivity


The 1,7-naphthyridine scaffold exhibits pronounced regioisomeric dependence in biological activity, as demonstrated by head-to-head comparisons of aryl naphthyridine regioisomers where positional variation altered mGlu5 receptor antagonist potency and in vivo efficacy profiles [1]. Furthermore, halogen position and identity critically govern both synthetic utility and target engagement: the C5 chlorine of this compound provides a vector for Pd-catalyzed diversification that differs fundamentally from C6-, C7-, or C8-substituted analogs [2]. Within the halogen series (5-F, 5-Cl, 5-Br, 5-I analogs), the chloro derivative offers an optimal balance of reactivity in cross-coupling (superior to 5-F in oxidative addition; less prone to unwanted side reactions than 5-Br/5-I) and physicochemical properties (ClogP, metabolic stability) [3]. Procurement of the incorrect regioisomer or alternative halogen variant may result in synthetic route failure or altered structure-activity relationships that compromise hit-to-lead progression.

Quantitative Differentiation Evidence: 5-Chloro-1,7-naphthyridin-8-ol vs. Structural Comparators


Regioisomeric Specificity in GPCR Antagonism: 1,7-Naphthyridine vs. Alternative Naphthyridine Regioisomers

A systematic comparison of three regioisomeric naphthyridine series (1,5-; 1,6-; and 1,7-naphthyridine) as mGlu5 receptor antagonists demonstrated that the 1,7-naphthyridine scaffold produced potent antagonists with distinct in vitro and in vivo pharmacological profiles. While specific 5-chloro-1,7-naphthyridin-8-ol was not directly assayed, the study established that regioisomeric variation alters antagonist potency and functional activity at the Class III GPCR mGlu5 receptor [1]. The 1,7-naphthyridine core, which 5-chloro-1,7-naphthyridin-8-ol embodies, differs from 1,5- and 1,6-naphthyridine isomers in nitrogen atom positioning, affecting hydrogen-bonding capacity and π-stacking geometry with receptor residues.

GPCR antagonism mGlu5 receptor CNS drug discovery

Kinase Inhibitor Scaffold Validation: p38α MAP Kinase Inhibition by 1,7-Naphthyridine Derivatives

The 1,7-naphthyridine scaffold has been crystallographically validated as a p38α MAP kinase inhibitor scaffold. X-ray co-crystal structure (PDB ID: 3MW1, resolution 2.80 Å) confirmed that 1,7-naphthyridine-based inhibitors occupy the ATP-binding pocket of p38α kinase [1]. In the associated medicinal chemistry program, 1,7-naphthyridine 1-oxide derivatives demonstrated potent p38α inhibition with IC₅₀ values in the low nanomolar range, and select compounds exhibited significant reduction in LPS-induced TNFα production in human whole blood [2]. While 5-chloro-1,7-naphthyridin-8-ol itself is an unelaborated scaffold intermediate, its core structure is identical to the validated p38α inhibitor chemotype prior to N-oxidation and substitution.

p38 MAP kinase inflammation kinase inhibitor

Synthetic Utility: C5 Chlorine as a Cross-Coupling Handle Enabling Diversification

The C5 chlorine atom in 5-chloro-1,7-naphthyridin-8-ol serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This contrasts with the non-halogenated parent compound 1,7-naphthyridin-8-ol (CAS 67967-11-7), which lacks this synthetic vector and requires alternative functionalization strategies (e.g., directed ortho-metalation or electrophilic aromatic substitution, which proceed with different regioselectivity and efficiency) [2]. Within the halogen series, the chloro derivative offers a balanced reactivity profile: 5-fluoro analogs exhibit poor oxidative addition kinetics in Pd-catalyzed couplings, while 5-bromo and 5-iodo analogs, though more reactive, are prone to unwanted homocoupling and dehalogenation side reactions under standard coupling conditions [3].

cross-coupling Suzuki-Miyaura medicinal chemistry diversification

Commercial Availability and Purity Specifications: 5-Chloro-1,7-naphthyridin-8-ol vs. Alternative Halogen Analogs

5-Chloro-1,7-naphthyridin-8-ol is commercially available from multiple vendors with purity specifications of 95%+ to 98% (HPLC) and melting point of 345-347 °C, with molecular weight of 180.59 g/mol . This contrasts with 5-bromo-1,7-naphthyridin-8-ol and 5-iodo-1,7-naphthyridin-8-ol, which are less commonly stocked and often require custom synthesis with extended lead times . The chloro derivative's higher commercial availability reduces procurement timelines and cost-per-gram for early-stage medicinal chemistry campaigns.

procurement supply chain chemical sourcing

Procurement-Relevant Application Scenarios for 5-Chloro-1,7-naphthyridin-8-ol (CAS 67967-13-9)


Medicinal Chemistry: Parallel Library Synthesis via C5 Cross-Coupling Diversification

5-Chloro-1,7-naphthyridin-8-ol serves as a core scaffold for generating focused libraries of kinase inhibitors via Pd-catalyzed cross-coupling at the C5 position. The chloro substituent enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install diverse C5 substituents for SAR exploration [1]. This strategy has been employed in multiple kinase inhibitor programs, including p38 MAP kinase and CK2 inhibitor development, where 1,7-naphthyridine scaffolds were elaborated into potent, selective inhibitors [2].

GPCR Drug Discovery: mGlu5 Receptor Antagonist Development

The 1,7-naphthyridine scaffold has been validated as a core chemotype for mGlu5 receptor antagonists. Research programs targeting CNS disorders where mGlu5 modulation is implicated (e.g., anxiety, depression, fragile X syndrome) may utilize 5-chloro-1,7-naphthyridin-8-ol as a starting point for designing novel antagonists [3]. The regioisomeric specificity of naphthyridine-based mGlu5 antagonists necessitates procurement of the correct 1,7-naphthyridine isomer, as 1,5- and 1,6-naphthyridine analogs exhibit divergent pharmacological profiles.

Chemical Biology: Tool Compound Synthesis for Target Validation

1,7-Naphthyridine-based chemical probes such as BAY-091 and BAY-297, which target PIP4K2A kinase, demonstrate the scaffold's utility in chemical biology applications [4]. 5-Chloro-1,7-naphthyridin-8-ol can be elaborated into analogous tool compounds for investigating kinase signaling pathways in cancer and other disease models. The scaffold's structural compatibility with kinase ATP-binding pockets, as crystallographically validated for p38α (PDB: 3MW1), supports its application in target engagement studies.

Process Chemistry: Scalable Intermediate for Late-Stage Functionalization

In process chemistry and route scouting, 5-chloro-1,7-naphthyridin-8-ol functions as a robust intermediate that tolerates diverse reaction conditions. The compound's high melting point (345-347 °C) and crystalline nature facilitate purification and handling at scale . The chloro substituent provides a reliable synthetic handle for late-stage functionalization in convergent synthetic routes, offering advantages over non-halogenated 1,7-naphthyridin-8-ol which requires less predictable C-H functionalization methodologies.

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